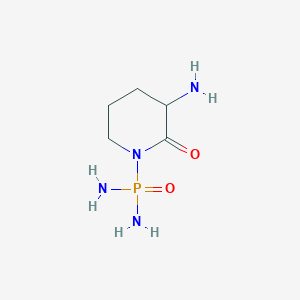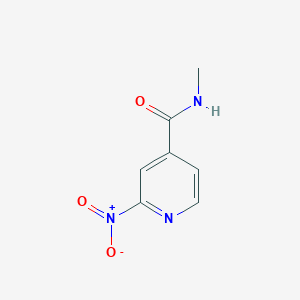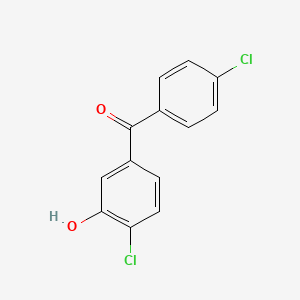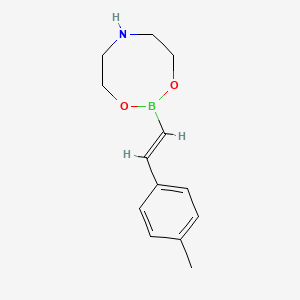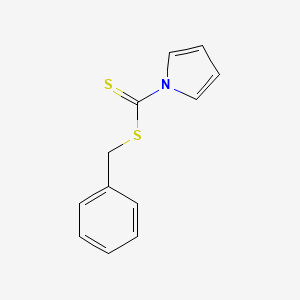
Benzyl 1H-pyrrole-1-carbodithioate
概述
描述
Benzyl 1H-pyrrole-1-carbodithioate, also known as 1H-pyrrole-1-carbodithioic acid phenylmethyl ester, is a chemical compound with the molecular formula C12H11NS2 and a molecular weight of 233.35 g/mol . It is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes .
作用机制
Target of Action
It is known to be used as a raft (reversible addition-fragmentation chain transfer) agent . RAFT agents are used in controlled radical polymerization, which allows for precise control over the molecular weight and architecture of polymers.
Mode of Action
As a RAFT agent, Benzyl 1H-pyrrole-1-carbodithioate likely interacts with its targets (monomers or polymers) through a reversible chain transfer process . This process allows for the controlled growth of polymer chains, leading to polymers with well-defined structures.
Biochemical Pathways
As a raft agent, it plays a crucial role in the polymerization pathway of vinyl esters and vinyl amides (lams) .
Result of Action
The result of this compound’s action is the controlled polymerization of specific monomers . This leads to the formation of polymers with well-defined structures, which can be used in a variety of applications.
Action Environment
The action of this compound as a RAFT agent can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .
准备方法
Synthetic Routes and Reaction Conditions
Benzyl 1H-pyrrole-1-carbodithioate can be synthesized through a multi-step reaction involving pyrrole, carbon disulfide, and benzyl chloride. The process typically involves the following steps :
Stage 1: Pyrrole is reacted with sodium hydride in dimethyl sulfoxide (DMSO) at room temperature for 30 minutes.
Stage 2: Carbon disulfide is added to the reaction mixture and stirred for another 30 minutes.
Stage 3: Benzyl chloride is then added to the mixture and stirred for 1 hour.
Isolation: The reaction mixture is treated with water and diethyl ether. The organic phase is separated, dried with magnesium sulfate, and the solvent is evaporated.
化学反应分析
Types of Reactions
Benzyl 1H-pyrrole-1-carbodithioate primarily undergoes radical polymerization reactions. It acts as a chain transfer agent (CTA) in RAFT polymerization, which is a type of controlled radical polymerization .
Common Reagents and Conditions
Conditions: The reactions are typically carried out in dimethyl sulfoxide (DMSO) at room temperature.
Major Products
The major product formed from the reaction is this compound itself, which is used as a RAFT agent in polymerization processes .
科学研究应用
Benzyl 1H-pyrrole-1-carbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent for controlled radical polymerization. This compound is well-suited for the polymerization of vinyl esters and vinyl amides . It allows for precise control over the molecular weight and architecture of the resulting polymers, making it valuable in the synthesis of advanced materials .
相似化合物的比较
Similar Compounds
- Cyanomethyl methyl (phenyl)carbamodithioate
- 2-Phenyl-2-propyl benzodithioate
- 2-Cyano-2-propyl 4-cyanobenzodithioate
Uniqueness
Benzyl 1H-pyrrole-1-carbodithioate is unique due to its specific structure, which makes it particularly effective as a RAFT agent for the polymerization of vinyl esters and vinyl amides. Its ability to provide precise control over polymerization processes sets it apart from other similar compounds .
属性
IUPAC Name |
benzyl pyrrole-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCPVOYGTAIJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60795-38-2 | |
| Record name | 60795-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of Benzyl 1-pyrrolecarbodithioate in polymer chemistry?
A1: Benzyl 1-pyrrolecarbodithioate acts as a chain transfer agent (CTA) in RAFT polymerization. [, , , , , , ] This technique enables the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution (also known as polydispersity). [, , , , , , ]
Q2: What are the structural characteristics of polymers synthesized using Benzyl 1-pyrrolecarbodithioate?
A3: Polymers synthesized using Benzyl 1-pyrrolecarbodithioate as CTA exhibit specific structural features. For example, in the polymerization of N-isopropylacrylamide, analysis by MALDI-TOF mass spectrometry revealed the presence of expected end group signals corresponding to both the CTA and the initiator. [] This confirms the incorporation of the CTA into the polymer structure.
Q3: Are there any specific advantages of using Benzyl 1-pyrrolecarbodithioate in the synthesis of polymers containing amino acid moieties?
A4: Yes, research indicates that Benzyl 1-pyrrolecarbodithioate is particularly effective in controlling the polymerization of acrylamide derivatives containing amino acid moieties, like N-acryloyl-L-phenylalanine. [, ] This is crucial for synthesizing well-defined polymers with potential applications in areas like biomedicine and materials science.
Q4: Can the polymerization process be monitored when using Benzyl 1-pyrrolecarbodithioate?
A5: Yes, the kinetics of polymerization reactions involving Benzyl 1-pyrrolecarbodithioate as a CTA can be monitored using techniques like in situ FT-NIR spectroscopy. [] This allows researchers to understand the progression of the polymerization and optimize reaction conditions.
Q5: What are the limitations of using Benzyl 1-pyrrolecarbodithioate in RAFT polymerization?
A6: One limitation observed with this CTA is the occurrence of long induction periods during polymerization, which can be influenced by the concentration of the CTA itself. [] This highlights the importance of optimizing reaction conditions for efficient polymerization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)
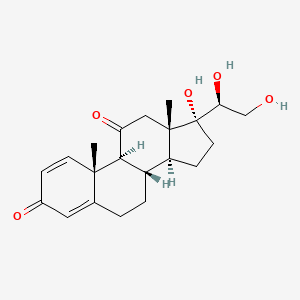
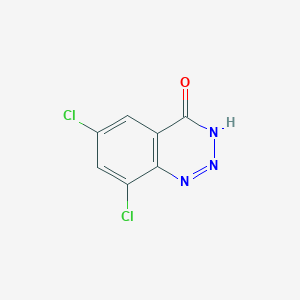
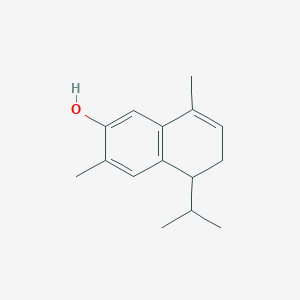
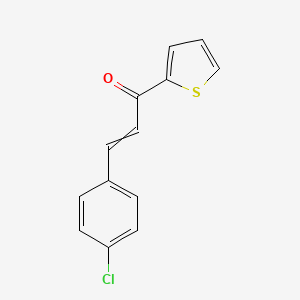
![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)
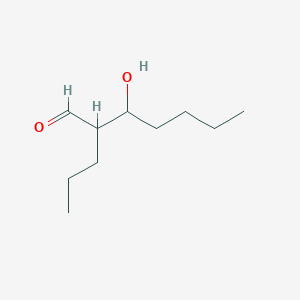
![(7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B3329535.png)
